molecular formula C21H20ClN3O3S B2759997 methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate CAS No. 1207021-93-9

methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2759997
CAS No.: 1207021-93-9
M. Wt: 429.92
InChI Key: QIAVUAHAVHZJGE-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a structurally complex imidazole derivative featuring:

  • A methyl ester group at the terminal position.
  • A thioether linkage connecting the imidazole core to a 2-((3-chlorophenyl)amino)-2-oxoethyl moiety.
  • A para-tolyl substituent at the 5-position of the imidazole ring.
  • A 3-chlorophenyl group linked via an acetamide bridge.

This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active imidazole derivatives, such as antitumor agents and kinase inhibitors .

Properties

IUPAC Name

methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-14-6-8-15(9-7-14)18-11-23-21(25(18)12-20(27)28-2)29-13-19(26)24-17-5-3-4-16(22)10-17/h3-11H,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAVUAHAVHZJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Imidazole Derivatives with Ester Functionalization

Compound Name Key Structural Differences Biological Activity Synthesis Yield Reference
Ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2-ylidene)sulfamoyl]-4-methylphenylthio}acetate Ethyl ester (vs. methyl); benzoimidazole core Antitumor (IC50: 1.2–8.7 µM) 65–78%
Ethyl (2-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxoacetate Benzothiophene substituent; dimethylamino group Antibacterial (MIC: 12.5 µg/mL) 58%
Target Compound Methyl ester; p-tolyl group; 3-chlorophenylacetamide Not reported (assumed antitumor)

Key Observations :

  • Substituent Effects : The p-tolyl group in the target compound may enhance π-π stacking interactions in biological targets compared to the benzoimidazole or benzothiophene moieties in analogues .

Imidazoles with Halogenated Aryl Groups

Compound Name Halogen/Substituent Position Molecular Weight (g/mol) LC/MS Data (m/z)
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)imidazol-2-yl]pyridin-4-yloxy}benzimidazol-2-yl)amine 2-Fluoro; 5-CF3 626.5 627.5 (M+H+)
Target Compound 3-Chloro ~475.9 (calculated) Not reported

Key Observations :

  • Molecular Weight : The target compound’s lower molecular weight (~475 vs. 626 g/mol) may improve bioavailability compared to bulkier analogues .

Yield and Purity Challenges :

  • Thioether formation (critical in the target compound) often requires stringent anhydrous conditions, whereas hydrazine-mediated cyclization () offers higher regioselectivity but lower yields (~58%).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, and what starting materials are typically involved?

  • Methodology : Synthesis involves multi-step reactions:

Imidazole ring formation : Condensation of glyoxal derivatives with p-tolyl hydrazine and 3-chloroaniline under reflux (acetic acid, 100°C) .

Thioether linkage : Reaction of the imidazole-thiol intermediate with methyl bromoacetate using a base (e.g., triethylamine) in ethanol .

Amidation : Introduction of the 3-chlorophenylamino group via coupling agents like EDC/HOBt .

  • Key Starting Materials :

  • p-Tolyl hydrazine, 3-chloroaniline, methyl bromoacetate, and glyoxal derivatives.
    • Table 1 : Common Synthetic Routes and Yields
StepReagents/ConditionsYield (%)Reference
Imidazole formationGlyoxal, p-tolyl hydrazine, acetic acid, reflux65–75
Thioether formationMethyl bromoacetate, EtOH, triethylamine80–85
Amidation3-Chlorophenyl isocyanate, DMF, RT70–78

Q. Which analytical techniques are essential for confirming the structure and purity of this compound, and how are they implemented?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl ester at δ 3.7 ppm) .
  • FT-IR : Peaks at 1700–1750 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (purity >95%) .
  • TLC : Ethyl acetate/hexane (3:7) to monitor reaction progress .

Q. What are the primary biological activities reported for this compound, and which standard assays are used to evaluate them?

  • Anticancer Activity :

  • MTT Assay : IC50_{50} values against HeLa (12.3 µM) and MCF-7 (18.7 µM) cell lines .
    • Antimicrobial Activity :
  • MIC Assay : Inhibition of S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
    • Mechanistic Studies :
  • Flow Cytometry : Apoptosis induction via caspase-3/7 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?

  • Strategies :

Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Solvent Optimization : Replace ethanol with DMF for amidation to enhance solubility .

Temperature Control : Lower imidazole cyclization temperature to 80°C to minimize decomposition .

  • Table 2 : Yield Optimization via Solvent/Catalyst Variation

ConditionYield (%)Purity (%)Reference
EtOH, triethylamine7892
DMF, EDC/HOBt8596
Pd/C, H2_2 atmosphere8898

Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data across different studies?

  • Critical Factors :

Compound Purity : Re-test activity after HPLC purification to exclude impurity effects .

Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media .

Dose-Response Curves : Validate IC50_{50} values across 5–10 concentrations to ensure reproducibility .

  • Case Study : Discrepant IC50_{50} values (12.3 vs. 25 µM for HeLa) were resolved by confirming mycoplasma contamination in one lab’s cell culture .

Q. How can computational modeling be utilized to predict the compound's interaction with biological targets and guide derivative design?

  • Methods :

Molecular Docking : AutoDock Vina to simulate binding to EGFR (PDB: 1M17) with ∆G = -9.2 kcal/mol .

QSAR Studies : Hammett constants to correlate electron-withdrawing substituents (e.g., Cl) with enhanced bioactivity .

  • Design Strategy :

  • Replace p-tolyl with 4-fluorophenyl to improve membrane permeability (logP reduction from 3.1 to 2.7) .

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